2-Bromo-4-chloro-3-fluorophenol

Catalog No.
S12559027
CAS No.
M.F
C6H3BrClFO
M. Wt
225.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-3-fluorophenol

Product Name

2-Bromo-4-chloro-3-fluorophenol

IUPAC Name

2-bromo-4-chloro-3-fluorophenol

Molecular Formula

C6H3BrClFO

Molecular Weight

225.44 g/mol

InChI

InChI=1S/C6H3BrClFO/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H

InChI Key

VTDICNGNPIPTJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)Br)F)Cl

2-Bromo-4-chloro-3-fluorophenol is an aromatic compound represented by the molecular formula C₆H₃BrClF. This compound belongs to the class of halogenated phenols, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. The unique arrangement of these halogens imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis and various industrial applications.

  • Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, such as hydroxide ions or amines, under suitable conditions.
  • Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can be reduced to remove halogen atoms or modify the phenolic group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in polar solvents.
  • Oxidation: Potassium permanganate or hydrogen peroxide.
  • Reduction: Sodium borohydride or lithium aluminum hydride.

Research indicates that 2-Bromo-4-chloro-3-fluorophenol exhibits potential biological activities, particularly in antimicrobial and antifungal domains. Halogenated phenols are known for their ability to interact with biological macromolecules, disrupting enzyme functions and leading to various therapeutic effects. Ongoing studies aim to evaluate its efficacy in treating infections and other diseases.

The synthesis of 2-Bromo-4-chloro-3-fluorophenol typically involves a multi-step process:

  • Halogenation of Phenol: Phenol is first brominated using bromine in the presence of a catalyst.
  • Chlorination: The brominated phenol is then chlorinated using chlorine gas.
  • Fluorination: Finally, the chlorinated product is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.

These reactions are generally carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

2-Bromo-4-chloro-3-fluorophenol serves multiple purposes across various fields:

  • Organic Synthesis: It is used as an intermediate in the preparation of more complex aromatic compounds, including pharmaceuticals and agrochemicals.
  • Industrial Uses: The compound is valuable in manufacturing specialty chemicals, flame retardants, and polymer additives due to its unique halogenation pattern .

The interaction studies of 2-Bromo-4-chloro-3-fluorophenol focus on its binding affinity with biological targets. Its phenolic group can form hydrogen bonds with proteins and enzymes, while the halogen atoms may participate in halogen bonding and other non-covalent interactions. These interactions can significantly influence its biological activity and therapeutic potential.

Several compounds share structural similarities with 2-Bromo-4-chloro-3-fluorophenol:

Compound NameStructural FeaturesUnique Characteristics
2-Bromo-4-chlorophenolBromine and chlorine on the benzene ringLacks fluorine; simpler halogenation pattern
2-Bromo-6-fluorophenolBromine and fluorine on different positionsDifferent halogen placement affects reactivity
4-Chloro-6-fluorophenolChlorine and fluorine on the benzene ringLacks bromine; different chemical properties
2-Bromo-4-fluorophenolBromine and fluorine on adjacent positionsLacks chlorine; different reactivity profile

The uniqueness of 2-Bromo-4-chloro-3-fluorophenol lies in its combination of three different halogens on the benzene ring. This specific arrangement influences its reactivity, solubility, and biological activity compared to other halogenated phenols, making it particularly valuable for targeted applications in research and industry.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

223.90398 g/mol

Monoisotopic Mass

223.90398 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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